
5-((2-Methoxyphenyl)amino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium
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Overview
Description
5-((2-Methoxyphenyl)amino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium is a cationic heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 2-methoxyphenylamino group at position 5 and phenyl groups at positions 2 and 2. This structure is part of a broader class of 1,2,4-thiadiazole derivatives, which are known for their diverse pharmacological and material science applications. The compound’s cationic nature (due to the thiadiazol-2-ium moiety) enhances its solubility in polar solvents, making it suitable for further chemical modifications or biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Methoxyphenyl)amino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium typically involves the reaction of 2-methoxyaniline with diphenylthiocarbazone under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the thiadiazole ring. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-((2-Methoxyphenyl)amino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
5-((2-Methoxyphenyl)amino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-((2-Methoxyphenyl)amino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in substituents on the thiadiazole ring, isomer configuration (1,2,4- vs. 1,3,4-thiadiazole), and counterion selection. Below is a detailed comparison:
Structural Analogues with Varied Amino Substituents
5-(Methylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium Bromide (3a)
- Substituents: Methylamino group at position 3.
- Key Data: LRMS (ESI+): m/z 268 [M + H]+. Purity: 99% (UPLC, ELS detection). NMR: δ<sup>1</sup>H (CD3OD) signals at 7.49–7.62 ppm (aromatic protons) and 3.38 ppm (CH3 of methylamino).
- The lower molecular weight (268 vs. ~410 for the target compound) may influence solubility and pharmacokinetic profiles .
5-(Diphenylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium Perchlorate
- Substituents: Diphenylamino group at position 4.
- Key Data: CAS No.: 474625-70-2. Application: Used in biochemical and pharmaceutical research as a building block.
- Comparison: The bulkier diphenylamino group increases hydrophobicity compared to the target compound’s 2-methoxyphenylamino group. This substitution likely reduces aqueous solubility but may improve membrane permeability in biological systems .
Analogues with Different Thiadiazole Isomers
5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine
- Core Structure : 1,3,4-Thiadiazole (vs. 1,2,4-thiadiazole in the target compound).
- Key Data :
- The absence of a cationic charge in this analogue reduces solubility in polar media compared to the thiadiazol-2-ium derivatives .
Hybrid Thiadiazole-Triazole Derivatives
Sodium 2-((4-Phenyl-5-(((5-Phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate
- Structure : Combines 1,2,4-triazole and 1,3,4-thiadiazole moieties.
- Key Data :
- However, increased molecular complexity may complicate synthetic scalability relative to the simpler thiadiazol-2-ium derivatives .
Research Implications and Gaps
While the target compound shares structural motifs with bioactive analogues (e.g., antiproliferative triazole-thiadiazoles and insecticidal 1,3,4-thiadiazoles ), its specific biological or chemical properties remain underexplored. Future studies should focus on:
Synthetic Optimization : Adapting methods from analogues, such as POCl3-mediated cyclization or nucleophilic substitutions .
Bioactivity Screening : Testing against targets relevant to similar compounds (e.g., enzymes or pathogens).
Physicochemical Profiling : Measuring solubility, stability, and ionization constants to guide formulation.
Properties
Molecular Formula |
C21H18N3OS+ |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2,3-diphenyl-1,2,4-thiadiazol-2-ium-5-amine |
InChI |
InChI=1S/C21H17N3OS/c1-25-19-15-9-8-14-18(19)22-21-23-20(16-10-4-2-5-11-16)24(26-21)17-12-6-3-7-13-17/h2-15H,1H3/p+1 |
InChI Key |
GTVRNRZHFCEDCV-UHFFFAOYSA-O |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=[N+](S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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